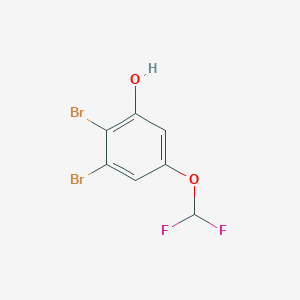

2,3-Dibromo-5-(difluoromethoxy)phenol

Description

Properties

IUPAC Name |

2,3-dibromo-5-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O2/c8-4-1-3(13-7(10)11)2-5(12)6(4)9/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZVDCWWGYTDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275002 | |

| Record name | Phenol, 2,3-dibromo-5-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804935-44-1 | |

| Record name | Phenol, 2,3-dibromo-5-(difluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804935-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,3-dibromo-5-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-Dibromo-5-(difluoromethoxy)phenol generally follows two key stages:

- Stage 1: Introduction of the Difluoromethoxy Group at the 5-position

- Stage 2: Selective Bromination at the 2 and 3 positions

The synthetic route requires careful control of regioselectivity and reaction conditions to achieve the desired substitution pattern.

Preparation of the Difluoromethoxy-Substituted Phenol Intermediate

The difluoromethoxy group (-OCF2H) is introduced typically via nucleophilic substitution or difluoromethylation reactions on hydroxylated aromatic precursors.

Method Summary:

- Starting from a hydroxylated phenol derivative (e.g., 3,4-dihydroxybenzaldehyde or 3-hydroxy-4-hydroxybenzaldehyde), the difluoromethoxy group is installed using solid sodium chlorodifluoroacetate as the difluoromethylation reagent.

- The reaction is conducted in the presence of an alkali base (such as sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution.

- Solvents such as dimethylformamide (DMF), N,N-dimethylacetamide, or dimethyl sulfoxide (DMSO) are used to dissolve reactants and support reaction kinetics.

- Reaction temperatures range from 60 to 120 °C to optimize yield and selectivity.

Reaction Conditions and Yields:

| Parameter | Range/Value |

|---|---|

| Starting material | 3,4-Dihydroxybenzaldehyde |

| Difluoromethylation reagent | Sodium chlorodifluoroacetate |

| Molar ratio (phenol: base: reagent) | 1 : 0.5–1 : 0.5–2 |

| Solvent | DMF, DMAc, DMSO, or water |

| Temperature | 60–120 °C |

| Reaction time | Not explicitly specified |

| Yield | High (specific values not given) |

This method yields 3-hydroxyl-4-difluoromethoxybenzaldehyde, an important intermediate for further functionalization toward the target compound.

Bromination to Introduce 2,3-Dibromo Substituents

After installing the difluoromethoxy group, selective bromination at the 2 and 3 positions of the phenol ring is required.

- Use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in controlled stoichiometry.

- The reaction is performed in solvents like acetic acid or dichloromethane at low to moderate temperatures.

- Reaction conditions are optimized to avoid over-bromination or substitution at undesired positions.

- The phenolic hydroxyl group can activate the aromatic ring toward electrophilic substitution, facilitating regioselective bromination at ortho and meta positions relative to the hydroxyl.

- Protection of sensitive groups may be necessary if other reactive sites are present.

- Reaction monitoring by TLC or HPLC ensures completion and selectivity.

- Purification by recrystallization or chromatography yields the pure this compound.

Representative Synthetic Route (Proposed)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Difluoromethylation | 3,4-Dihydroxybenzaldehyde + sodium chlorodifluoroacetate, alkali, DMF, 60–120 °C | 3-Hydroxy-4-difluoromethoxybenzaldehyde |

| 2 | Reduction/Functional group adjustment (if needed) | Reduction agents (e.g., NaBH4) or other modifications | Corresponding difluoromethoxyphenol |

| 3 | Bromination | Br2 or NBS, acetic acid or DCM, controlled temperature | This compound |

Research Findings and Notes

- The use of solid sodium chlorodifluoroacetate as a difluoromethylation reagent is advantageous due to its stability and ease of handling compared to gaseous or liquid difluoromethyl sources.

- Alkali presence is critical to generate the phenolate ion, which then undergoes nucleophilic attack on the difluoromethylating agent.

- Reaction solvents such as DMF and DMSO provide high polarity to dissolve ionic species and promote reaction efficiency.

- Bromination selectivity depends heavily on reaction conditions; mild conditions favor dibromination at the 2 and 3 positions without further substitution.

- No direct experimental yields or spectral data for the final this compound were found in the accessible literature, indicating this compound may be synthesized as part of broader synthetic schemes or patented routes.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-(difluoromethoxy)phenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated phenol.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as zinc dust or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis:

2,3-Dibromo-5-(difluoromethoxy)phenol serves as a versatile building block in the synthesis of more complex organic molecules. Its unique halogenated structure allows for various substitution reactions that can lead to the development of novel compounds with desired properties.

Biology

- Antimicrobial and Antifungal Properties:

Research has indicated potential biological activities of this compound, particularly its antimicrobial and antifungal effects. Studies have shown that halogenated phenols can exhibit significant bioactivity against various pathogens.

Medicine

- Drug Development:

The compound is being explored for its potential use in drug development. Its structural characteristics may enhance pharmacokinetic properties, making it a candidate for designing new therapeutic agents.

Industry

- Agrochemicals:

In industrial applications, this compound is utilized in the formulation of agrochemicals. Its properties can be beneficial in developing pesticides and herbicides that are effective against specific agricultural pests.

Case Study 1: Antimicrobial Activity

A study conducted on various halogenated phenols demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against Gram-positive bacteria. The study highlighted the importance of halogen substitution in enhancing bioactivity.

Case Study 2: Drug Development

Research published in medicinal chemistry journals has focused on modifying phenolic compounds to improve their pharmacological profiles. Preliminary results suggest that derivatives of this compound could lead to new drug candidates with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(difluoromethoxy)phenol is not fully understood, but it is believed to interact with various molecular targets due to the presence of bromine and fluorine atoms. These halogens can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Table 1: Key Properties of 2,3-Dibromo-5-(difluoromethoxy)phenol and Analogues

Key Differences

Functional Groups and Reactivity: The Schiff base in incorporates an imine group (-C=N-) and a difluoromethoxy phenol, enabling selective Mg²⁺ detection via fluorescence. In contrast, this compound lacks this coordination site, limiting its use in metal sensing but enhancing halogen-driven antimicrobial activity . TBBPA-BDBPE () shares bromine substituents but features a bisphenol backbone, making it structurally bulkier and more persistent in environmental matrices compared to the simpler phenolic structure of the target compound .

Spectroscopic Properties: The Schiff base exhibits fluorescence at 524 nm upon Mg²⁺ binding, a property absent in the non-conjugated target compound. Bromine and fluorine atoms in this compound would instead influence its UV-Vis absorption and NMR spectra (e.g., deshielding effects) .

Applications :

- Pharmaceuticals : The difluoromethoxy group in both the target compound and pantoprazole precursors () enhances metabolic stability, but bromine in the former may confer antimicrobial or anti-inflammatory properties .

- Electronics : The compound in , with trifluorinated phenyl rings, is tailored for liquid crystal displays, whereas the target compound’s applications are more biologically oriented .

Research Findings and Implications

- Synthetic Challenges : Bromination and difluoromethoxy introduction require precise conditions to avoid over-halogenation or side reactions, as seen in the synthesis of pantoprazole intermediates () .

- Environmental Impact: Brominated compounds like TBBPA-BDBPE are linked to bioaccumulation risks, necessitating rigorous toxicity studies for this compound if used industrially .

- Sensor Design : The fluorescence mechanism of the Schiff base () suggests that modifying the target compound with coordinating groups could expand its utility in ion sensing .

Biological Activity

2,3-Dibromo-5-(difluoromethoxy)phenol (DBDFMP) is a halogenated phenolic compound with significant interest in various biological applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic uses, supported by case studies and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H4Br2F2O2

- Molecular Weight : 317.91 g/mol

- CAS Number : 1804935-44-1

The compound features two bromine atoms and a difluoromethoxy group attached to a phenolic ring, which influences its reactivity and biological interactions. The unique arrangement of these substituents may enhance its binding affinity to various biological targets.

The biological activity of DBDFMP is attributed to its ability to interact with molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can modulate the compound's reactivity, potentially affecting:

- Enzyme Activity : DBDFMP may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound might interact with receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that DBDFMP exhibits notable antimicrobial activity. A study focusing on phenolic compounds found that halogenated derivatives often possess enhanced antibacterial properties compared to their non-halogenated counterparts. DBDFMP has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that DBDFMP could be a candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial effects, DBDFMP has demonstrated antifungal properties. In vitro assays revealed that it inhibits the growth of several fungal species, including Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes, leading to cell lysis.

Anticancer Potential

Emerging studies have explored the anticancer potential of DBDFMP. Its structure allows it to interact with cancer cell lines, inducing apoptosis (programmed cell death) through:

- Cell Cycle Arrest : DBDFMP has been reported to cause G1 phase arrest in certain cancer cell lines.

- Apoptotic Pathways : Activation of caspase pathways has been observed, indicating a mechanism for inducing apoptosis in malignant cells.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative study highlighted the superior antimicrobial activity of DBDFMP against resistant bacterial strains when compared to commonly used antibiotics. This suggests its potential as a novel therapeutic agent in treating infections caused by resistant organisms .

- Antifungal Research : A laboratory investigation demonstrated that DBDFMP effectively inhibited the growth of pathogenic fungi at concentrations as low as 50 µg/mL. The study concluded that the compound's unique structure contributes significantly to its antifungal activity .

- Cancer Cell Line Study : In research involving breast cancer cell lines (MCF-7), DBDFMP was shown to reduce cell viability significantly after 48 hours of exposure. The study indicated that the compound's mechanism involves both direct cytotoxic effects and modulation of signaling pathways related to cell survival .

Q & A

Q. What synthetic methodologies are recommended for 2,3-Dibromo-5-(difluoromethoxy)phenol, and what experimental precautions are critical?

Methodological Answer: Synthesis typically involves sequential electrophilic aromatic substitution (EAS) and difluoromethylation. Key steps include:

- Bromination: Use controlled addition of bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) at 0–25°C to avoid over-bromination. Monitor reaction progress via TLC.

- Difluoromethoxy Introduction: Employ cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate in DMF at 80–100°C .

- Safety: Conduct a pre-reaction hazard analysis for gas evolution (e.g., CO₂ from carbonate decomposition) and use an oil bubbler. Ensure proper ventilation and personal protective equipment (PPE) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile impurities.

- Spectroscopy: Confirm substitution patterns via ¹H/¹³C NMR (e.g., difluoromethoxy CF₂ protons appear as a triplet near δ 6.5–7.5 ppm) and FT-IR (O-H stretch at ~3300 cm⁻¹, C-F at 1100–1200 cm⁻¹).

- Elemental Analysis: Validate bromine and fluorine content (±0.3% tolerance) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidative degradation.

- Avoid exposure to moisture (hygroscopicity can hydrolyze difluoromethoxy groups) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and difluoromethoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The 2,3-dibromo substitution creates steric hindrance, reducing accessibility for Suzuki-Miyaura coupling. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency.

- Electronic Effects: The electron-withdrawing difluoromethoxy group deactivates the aromatic ring, slowing nucleophilic substitution. Optimize with microwave-assisted heating (120°C, 30 min) in DMF .

- Comparative Data: Compare with analogs (e.g., 2,3-dichloro-5-methoxyphenol) to isolate substituent effects .

Q. What experimental strategies mitigate degradation during high-temperature applications (e.g., catalysis or polymer synthesis)?

Methodological Answer:

- Thermal Stability Assay: Conduct TGA/DSC to identify decomposition thresholds (e.g., >200°C for difluoromethoxy cleavage).

- Stabilizers: Add radical scavengers (e.g., BHT) or ionic liquids to suppress side reactions.

- In Situ Monitoring: Use Raman spectroscopy to track real-time degradation products .

Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in photochemical reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.